molecular formula C22H34O4 B198023 methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate CAS No. 52992-82-2

methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate

Cat. No. B198023
CAS RN: 52992-82-2
M. Wt: 362.5 g/mol
InChI Key: MGQMYSVCEMGOPL-WQTQMUQDSA-N
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Description

Methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate is a useful research compound. Its molecular formula is C22H34O4 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Intermediate Compounds The compound has been involved in the synthesis of various chemical structures, showcasing its utility as a versatile intermediate in organic synthesis. For instance, it has been used in the preparation of 1,6-dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene, indicating its role in producing complex cyclic structures through reactions such as alkylation, annulation, and cyclization (Ramachandran & Newman, 2003). Similarly, its application in the stereoselective synthesis of complex diterpene mono- and di-lactones from simpler precursors has been documented, showcasing its importance in the synthesis of natural product analogues (Reuvers, Wijnberg, & Groot, 2010).

Chemical Structure and Properties Studies Research on the compound’s chemical structure and properties, such as crystal structure analysis, has provided insights into its molecular configuration and potential for forming supramolecular structures. For example, studies on related compounds have detailed their molecular conformations and highlighted the significance of hydroxyl and methyl substituents in determining molecular geometry and potential hydrogen bonding interactions (Burrett, Taylor, & Tiekink, 2014).

Catalytic and Synthetic Applications The compound and its derivatives have been explored for their roles in catalytic processes, including palladium-catalyzed enantioselective reactions. This underscores the broader utility of the compound in asymmetric synthesis, allowing for the production of enantiomerically enriched products, which are crucial in the development of pharmaceuticals and fine chemicals (Daimon, Ogawa, Itagaki, & Shimizu, 2004).

Biological Activity and Natural Products Synthesis The exploration of natural product synthesis and biological activity is another significant area of research. For instance, diterpenoids isolated from fungi and their cytotoxic activity against human cancer cells have been studied, demonstrating the compound's relevance in the discovery and development of new anticancer agents (Masi, Cimmino, Salzano, Di Lecce, Górecki, Calabrò, Pescitelli, & Evidente, 2020). Furthermore, its utility in the large-scale synthesis of structurally complex molecules for pharmaceutical applications indicates its potential in drug discovery and development (Bänziger, Cercus, Stampfer, & Sunay, 2000).

properties

IUPAC Name

methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-15(12-14-26-17(3)23)8-10-19-16(2)9-11-20-18(21(24)25-5)7-6-13-22(19,20)4/h12,18-20H,2,6-11,13-14H2,1,3-5H3/b15-12+/t18-,19-,20+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQMYSVCEMGOPL-WQTQMUQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C)CCC1C(=C)CCC2C1(CCCC2C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC(=O)C)/CC[C@H]1C(=C)CC[C@H]2[C@]1(CCC[C@@H]2C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate

CAS RN

52992-82-2
Record name Acetylisocupressic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052992822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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